molecular formula C22H16N2O5S B1221179 2-[5-[(E)-[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

2-[5-[(E)-[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

Cat. No. B1221179
M. Wt: 420.4 g/mol
InChI Key: PNFZUCFQPLNPLV-PTOVGEMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-[[2-imino-3-(2-methoxyphenyl)-4-oxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic acid is a substituted aniline and a member of methoxybenzenes.

Scientific Research Applications

Antifibrotic and Anticancer Activity

The compound exhibits potential in antifibrotic and anticancer applications. A study demonstrated the efficacy of amino(imino)thiazolidinone derivatives, including this compound, in reducing the viability of fibroblasts while showing no significant anticancer effect. This suggests a potential role in antifibrotic therapy comparable to Pirfenidone without the side effect of scavenging superoxide radicals (Kaminskyy et al., 2016).

Antibacterial and Antifungal Properties

This compound's structure, being part of the thiazolidinone family, has been linked to antibacterial and antifungal activities. Research indicates that such derivatives can be effective against various bacterial and fungal species, offering a pathway for developing new antimicrobial agents (Sodha et al., 2003).

Enzyme Inhibition for Diabetic Complications

There is evidence suggesting the compound's role in inhibiting aldehyde reductase and aldose reductase, enzymes implicated in diabetic complications. This attribute highlights its potential as a novel drug candidate for managing diabetic conditions (Ali et al., 2012).

Anti-Biofilm Activity

The compound and its derivatives have shown efficacy in inhibiting biofilm growth of Staphylococcus epidermidis, suggesting potential applications in preventing and treating bacterial infections, particularly those involving biofilms (Pan et al., 2011).

Nematicidal and Antimicrobial Activity

In agricultural contexts, thiazolidinone derivatives, including this compound, have demonstrated nematicidal and antimicrobial activities. This suggests potential applications in agriculture for managing pests and diseases (Reddy et al., 2010).

properties

Product Name

2-[5-[(E)-[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

Molecular Formula

C22H16N2O5S

Molecular Weight

420.4 g/mol

IUPAC Name

2-[5-[(E)-[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H16N2O5S/c1-28-18-9-5-4-8-16(18)24-20(25)19(30-22(24)23)12-13-10-11-17(29-13)14-6-2-3-7-15(14)21(26)27/h2-12,23H,1H3,(H,26,27)/b19-12+,23-22?

InChI Key

PNFZUCFQPLNPLV-PTOVGEMASA-N

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4C(=O)O)/SC2=N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4C(=O)O)SC2=N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-[(E)-[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid
Reactant of Route 2
2-[5-[(E)-[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid
Reactant of Route 3
2-[5-[(E)-[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-[5-[(E)-[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

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